3-Bromo-5-chloro-2-hydrazinylpyridine
Description
3-Bromo-5-chloro-2-hydrazinylpyridine is a dihalogenated pyridine (B92270) derivative featuring a reactive hydrazine (B178648) group. Its structure is particularly noteworthy for the distinct reactivity imparted by each of its functional components: the pyridine core, the bromo and chloro substituents, and the hydrazinyl moiety. This combination allows for sequential and regioselective reactions, making it a powerful tool for synthetic chemists.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1289113-27-4 synquestlabs.com |
| Molecular Formula | C₅H₅BrClN₃ synquestlabs.com |
| Molecular Weight | 222.47 g/mol synquestlabs.com |
| Structure | A pyridine ring substituted with a bromine atom at position 3, a chlorine atom at position 5, and a hydrazinyl group (-NHNH₂) at position 2. |
Pyridine is a fundamental six-membered aromatic heterocycle containing one nitrogen atom, and its scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active compounds. google.comorganic-chemistry.org The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring significantly modulates its chemical properties and enhances its utility as a synthetic intermediate. organic-chemistry.org
Halogens act as excellent leaving groups in nucleophilic aromatic substitution reactions and are essential functional handles for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are cornerstone methods for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The presence and position of halogens influence the electron density of the pyridine ring, affecting its reactivity and the regioselectivity of subsequent transformations. organic-chemistry.org In medicinal chemistry, halogens can also alter the pharmacokinetic and pharmacodynamic properties of a molecule, improving factors like metabolic stability, lipophilicity, and binding affinity through halogen bonding. nih.gov The strategic placement of different halogens, such as in this compound, offers the potential for selective reactions at one position over the other, further increasing its synthetic value.
Hydrazine (H₂NNH₂) and its organic derivatives are a critical class of reagents in organic chemistry, prized for their nucleophilicity and their role as a source of adjacent nitrogen atoms. rsc.org The hydrazine moiety is a powerful building block for synthesizing a wide variety of nitrogen-containing heterocycles. rsc.orgquickcompany.in
Through condensation and cyclization reactions with carbonyl compounds, β-dicarbonyls, or other electrophilic partners, the hydrazine group readily forms stable five- and six-membered rings. Common heterocyclic systems built using hydrazine derivatives include:
Pyrazoles: Formed by reacting hydrazines with 1,3-dicarbonyl compounds. researchgate.net
Pyridazines: Constructed via condensation with 1,4-dicarbonyl compounds. rsc.org
Triazoles: Synthesized through various cyclization strategies. rsc.org
Fused Heterocycles: Hydrazinyl groups attached to an existing ring, such as in hydrazinylpyridines, are instrumental in forming fused bicyclic systems like pyrazolo[1,5-a]pyridines, triazolo[4,3-a]pyridines, and pyrazolo[1,5-a]pyrimidines. google.comresearchgate.net
This reactivity makes hydrazine-functionalized molecules indispensable for creating complex scaffolds with diverse biological activities.
This compound is a specialized chemical intermediate that combines the key features of a halogenated pyridine with the synthetic flexibility of a hydrazine. While it is primarily utilized as a building block in targeted research and development, its structure is emblematic of a class of compounds designed for the efficient construction of more complex molecular frameworks.
Hydrazinylpyridines are a well-established class of intermediates in organic synthesis. They are typically synthesized via the nucleophilic aromatic substitution of a labile group (often a halogen) on the pyridine ring by hydrazine hydrate (B1144303). researchgate.net For instance, the closely related compound (3-chloropyridin-2-yl)-hydrazine is prepared by reacting 2,3-dichloropyridine (B146566) with hydrazine hydrate. researchgate.net This established synthetic route provides a reliable method for accessing hydrazinylpyridines with various substitution patterns.
Once formed, these compounds serve as versatile precursors. The hydrazine group can act as a nucleophile to form hydrazones or participate in intramolecular cyclization reactions to yield fused heterocyclic systems. researchgate.net The halogen atoms remaining on the pyridine ring can be subsequently modified through cross-coupling reactions, allowing for the introduction of diverse substituents. sigmaaldrich.com
The synthetic potential of this compound is derived from the orthogonal reactivity of its functional groups. The hydrazinyl group is the primary site for building new heterocyclic rings. A key transformation is its use in the synthesis of fused pyrazole (B372694) rings. For example, a common and powerful strategy involves the reaction of a 2-hydrazinylpyridine with a β-ketoester or a similar 1,3-dielectrophile. This reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to afford a pyrazolo[1,5-a]pyridine (B1195680) core.
This reaction pathway is highly valuable for creating drug-like scaffolds. A documented synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important agrochemical intermediate, starts from the related (3-chloropyridin-2-yl)-hydrazine. researchgate.net This highlights the industrial relevance of using halogenated hydrazinylpyridines as precursors to build complex pyrazole systems.
The bromo and chloro substituents on the pyridine ring of this compound offer further opportunities for derivatization. The difference in reactivity between bromine and chlorine can potentially be exploited for selective cross-coupling reactions, where one halogen reacts preferentially under specific catalytic conditions, leaving the other intact for a subsequent transformation. This stepwise functionalization is a powerful strategy for building molecular complexity in a controlled manner.
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-5-chloropyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXCKMCHKMUUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 3 Bromo 5 Chloro 2 Hydrazinylpyridine
Cyclization Reactions via the Hydrazine (B178648) Moiety
The hydrazine group of 3-bromo-5-chloro-2-hydrazinylpyridine is the cornerstone of its utility in synthesizing fused heterocyclic systems. The two adjacent nitrogen atoms provide a reactive site for the formation of five-membered rings, with pyrazole (B372694) synthesis being a prominent example.
Synthesis of Pyrazole Derivatives
The construction of a pyrazole ring fused or attached to the pyridinyl scaffold of this compound is a well-documented and significant transformation. This is typically achieved through reactions with 1,3-dielectrophilic species, which undergo a cyclocondensation reaction with the hydrazine moiety.
A primary route to pyrazole derivatives involves the reaction of this compound with β-dicarbonyl compounds or their synthetic equivalents. These reactions proceed via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
One notable example is the condensation of (3-chloropyridin-2-yl)hydrazine with diethyl maleate (B1232345) in the presence of a base like sodium ethoxide. This reaction leads to the formation of a pyrazolidinone intermediate. quickcompany.in Subsequent chemical modifications of this intermediate are crucial for arriving at the final pyrazole structure.
| Reactant 1 | Reactant 2 | Base | Intermediate |
| (3-chloropyridin-2-yl)hydrazine | Diethyl maleate | Sodium ethoxide | Pyrazolidinone derivative |
This table outlines the initial step in the synthesis of a pyrazole derivative, showcasing the reactants and the resulting intermediate.
A significant application of this compound is in the synthesis of N-pyridylpyrazoles, where the pyridine (B92270) ring is directly attached to a nitrogen atom of the pyrazole ring. These compounds are of interest in various fields, including agrochemicals.
The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is a key example of this transformation. quickcompany.ingoogle.comchemicalbook.com This multi-step synthesis begins with the reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate (B1144303) to yield (3-chloropyridin-2-yl)hydrazine. quickcompany.in This intermediate is then reacted with diethyl maleate to form the pyrazolidinone ring, as mentioned previously. The synthesis then proceeds through bromination and oxidation to yield the final pyrazole carboxylic acid. quickcompany.in The formation of the N-pyridyl bond is established in the initial step of the reaction sequence.
Oxidative steps are often crucial in the final stages of pyrazole synthesis, particularly when starting from partially saturated intermediates like pyrazolines or pyrazolidinones. These oxidation reactions introduce the double bonds necessary to form the aromatic pyrazole ring.
In the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a key step involves the oxidation of a pyrazoline intermediate. quickcompany.in This transformation is effectively carried out using potassium persulfate (K₂S₂O₈) in the presence of sulfuric acid in acetonitrile. quickcompany.ingoogle.com This oxidative aromatization is a critical step to achieve the stable pyrazole ring system. Another patent describes the oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate to the corresponding pyrazole using potassium persulfate and sulfuric acid in acetonitrile, with reported yields around 75-80%. google.com
| Intermediate | Oxidizing Agent | Catalyst | Product |
| Pyrazoline derivative | Potassium persulfate (K₂S₂O₈) | Sulfuric acid (H₂SO₄) | Pyrazole derivative |
| Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Potassium persulfate | Sulfuric acid | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate |
This table details the oxidative aromatization step in the synthesis of pyrazole derivatives, highlighting the reagents used.
Formation of Imine and Hydrazone Derivatives
The nucleophilic nature of the terminal nitrogen atom of the hydrazine group in this compound allows for straightforward condensation reactions with carbonyl compounds.
The reaction of this compound with aldehydes and ketones under appropriate conditions leads to the formation of the corresponding hydrazones. This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. This transformation is a fundamental reaction of hydrazines and serves to introduce a wide variety of substituents onto the hydrazine moiety, thereby expanding the molecular diversity of derivatives that can be synthesized from the starting pyridine compound. While specific examples directly involving this compound are not extensively detailed in the provided search context, this reaction is a general and predictable transformation for hydrazine-containing compounds.
Multi-Component Reactions Involving Hydrazone Intermediates
The hydrazinyl moiety of this compound is readily converted into hydrazone intermediates through condensation with various carbonyl compounds. These in situ generated hydrazones are valuable synthons in multi-component reactions (MCRs), which allow for the construction of complex molecules in a single synthetic operation by combining three or more reactants.
One prominent application involves the reaction of hydrazones derived from this compound in (3+2)-cyclocondensation and cycloaddition reactions to form pyrazole derivatives. beilstein-journals.orgnih.gov For instance, a three-component reaction between an aldehyde, a β-ketoester, and a hydrazine (such as this compound) can lead to the regioselective formation of highly substituted pyrazoles. nih.gov The reaction proceeds through the initial formation of a hydrazone from the aldehyde and hydrazine, which then undergoes a cyclization reaction with the enol form of the β-ketoester. nih.gov This methodology is valued for its efficiency and tolerance of a wide range of functional groups on the reacting partners. beilstein-journals.org
The utility of these MCRs is demonstrated in the synthesis of diverse molecular scaffolds. By varying the carbonyl component and the third reactant, a library of compounds with different substitution patterns can be generated from the common this compound precursor. This approach is particularly relevant in medicinal chemistry for the rapid generation of novel compounds for biological screening. mdpi.com
Construction of Fused Heterocyclic Systems (e.g., Triazolo- and Pyridotriazines)
The hydrazinyl group is a key functional handle for the construction of fused heterocyclic systems, where another ring is annulated onto the pyridine core. This is a common strategy for creating novel, rigid scaffolds with potential applications in materials science and medicinal chemistry.
A primary example is the synthesis of triazolopyridines. The reaction of 2-hydrazinylpyridines with reagents containing a one-carbon unit, such as formic acid or its derivatives, can lead to the formation of icmpp.roresearchgate.netlibretexts.orgtriazolo[4,3-a]pyridine systems. researchgate.net The process involves an initial acylation of the hydrazinyl group followed by an intramolecular cyclization and dehydration. Similarly, reacting the hydrazinylpyridine with nitrous acid can induce intramolecular cyclization to yield tetrazolo[1,5-a]pyridine (B153557) derivatives. researchgate.net
Furthermore, the reaction of this compound with 1,2-dicarbonyl compounds or their equivalents can be employed to construct pyridotriazine systems. For instance, condensation with a 1,2-diketone would lead to a dihydropyridotriazine, which can be subsequently oxidized to the aromatic pyridotriazine. These fused systems are of interest due to their structural analogy to purines and pteridines, suggesting potential biological activities.
Reactivity Directed by Pyridine Halogens (Bromine and Chlorine)
The bromine and chlorine atoms attached to the pyridine ring at positions 3 and 5, respectively, are crucial sites for further molecular elaboration. Their reactivity is predominantly governed by their ability to act as leaving groups in nucleophilic aromatic substitution reactions and to participate in transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the pyridine core of this compound. In this two-step addition-elimination process, a nucleophile attacks the electron-deficient pyridine ring at a carbon bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent departure of the halide ion restores the aromaticity of the ring. libretexts.orgyoutube.com The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack compared to a benzene (B151609) ring. youtube.com
Investigation of Substrate Scope and Reaction Conditions
The success of SNAr reactions on dihalopyridines is highly dependent on the nature of the nucleophile, the reaction conditions, and the position of the halogens. Generally, strong nucleophiles such as alkoxides, thiolates, and amines are effective. The reactivity of the halogens as leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I, which is attributed to the electronegativity of the halogen influencing the rate-determining nucleophilic addition step. nih.gov
For substrates like this compound, the relative reactivity of the C3-Br versus the C5-Cl bond towards a given nucleophile would depend on the specific electronic and steric environment of each position. The presence of the hydrazinyl group at C2, an electron-donating group, can influence the regioselectivity of the substitution.
Below is a representative table of reaction conditions for SNAr on halopyridines, illustrating the types of nucleophiles and conditions commonly employed.
| Nucleophile | Solvent | Temperature (°C) | Product Type |
| Piperidine | Methanol | Ambient | Aminopyridine |
| Sodium Methoxide | Methanol | Reflux | Methoxypyridine |
| Ammonia | Water/Ethanol (B145695) | 150-200 | Aminopyridine |
| Hydrazine | Ethanol | Reflux | Hydrazinylpyridine |
This table provides illustrative examples of typical conditions for SNAr on halopyridines and is not specific to this compound.
Mechanistic Studies of Halogen Displacement (e.g., Pyridyne Intermediates)
While the SNAr mechanism is common for activated aryl halides, halogen displacement on pyridines can, under certain conditions, proceed through a different pathway involving a highly reactive pyridyne (or dehydropyridine) intermediate. This elimination-addition mechanism typically occurs with very strong bases, such as sodium amide or potassium tert-butoxide, and in the absence of activating electron-withdrawing groups.
The mechanism involves the deprotonation of a ring proton adjacent to a halogen atom by the strong base, followed by the elimination of the halide to form the pyridyne intermediate with a formal triple bond within the ring. This intermediate is then rapidly attacked by a nucleophile. In the case of this compound, treatment with a very strong base could potentially lead to a pyridyne intermediate, although the SNAr pathway is generally more common for pyridines.
Cross-Coupling Reactions for C-C Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, significantly expanding the synthetic utility of this compound. The bromine and chlorine atoms serve as handles for these transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in standard cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings, allowing for potential site-selective functionalization. icmpp.ro
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst, is arguably the most widely used cross-coupling reaction. icmpp.ro By selecting appropriate catalytic systems (palladium source and ligand), it is possible to selectively react at the more labile C-Br bond, introducing an aryl, heteroaryl, or alkyl group at the C3 position while leaving the C-Cl bond intact for subsequent transformations. nih.gov
Similarly, the Sonogashira coupling allows for the introduction of an alkyne moiety by reacting the halopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of rigid, linear structures. Other important C-C bond-forming reactions include the Stille coupling (using organostannanes) and the Negishi coupling (using organozinc reagents). icmpp.ro These reactions have transformed the synthesis of complex biaryl and other conjugated systems from simple haloaromatic precursors. google.com
The table below summarizes some key cross-coupling reactions applicable to aryl halides.
| Reaction Name | Nucleophile | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Organoboron Reagent | Pd(0) or Pd(II) / Ligand | C-C (sp2-sp2, sp2-sp3) |
| Sonogashira | Terminal Alkyne | Pd(0) / Cu(I) | C-C (sp2-sp) |
| Stille | Organostannane | Pd(0) | C-C |
| Negishi | Organozinc Reagent | Pd(0) or Ni(0) | C-C |
Derivatization and Functionalization Strategies
The strategic positioning of the hydrazinyl, bromo, and chloro groups on the pyridine ring makes this compound a versatile precursor for the synthesis of a wide array of more complex heterocyclic systems. The distinct reactivity of each functional group allows for selective transformations, enabling the construction of diverse molecular architectures. Key derivatization strategies involve reactions of the hydrazinyl moiety to form amides, hydrazones, and fused heterocyclic rings, as well as substitution or modification of the halogen atoms to introduce further complexity.
While direct amidation or esterification on this compound is uncommon, products derived from it, particularly those containing carboxylic acid functionalities, are excellent substrates for these transformations. The hydrazinyl group is often utilized as a nucleophile to construct a new heterocyclic ring, such as a pyrazole, which can then be further functionalized.
A significant synthetic route involves the reaction of a (3-chloropyridin-2-yl)-hydrazine with diethyl maleate to form a pyrazolidinone intermediate. This intermediate can be converted into a pyrazole structure bearing an ester group, such as Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate. quickcompany.in This ester is a key platform for further derivatization. For instance, hydrolysis of this ethyl ester yields the corresponding 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. quickcompany.in This carboxylic acid can then, in principle, undergo standard esterification with various alcohols or amidation with amines to produce a library of ester and amide derivatives.
Similarly, other synthetic approaches demonstrate the conversion of a carboxylic acid to an ester, which is then reacted with hydrazine hydrate to yield a carbohydrazide. mdpi.com This highlights a common sequence where esterification is a step toward creating an acyl hydrazide, a close analog to an amide. mdpi.com Another facile method for preparing amide derivatives involves the reaction of 2-hydrazinopyridine (B147025) with an acyl chloride, like chloroacetyl chloride, which subsequently cyclizes to form a triazolopyridine system. asianpubs.org This reaction proceeds via an initial acylation (amidation) of the hydrazinyl group. asianpubs.org
| Precursor | Reagents | Product Type | Significance | Reference |
|---|---|---|---|---|
| 3-Bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid esters | DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) | Pyrazole-5-carboxylic acid esters | Aromatization of the pyrazoline ring to yield stable pyrazole esters ready for further functionalization. | researchgate.net |
| Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate | aq. Methanol | Pyrazole-5-carboxylic acid | Hydrolysis of the ester to provide a carboxylic acid, a key intermediate for subsequent amidation or esterification. | quickcompany.in |
| 2-Hydrazinopyridine | Chloroacetyl chloride | nih.govnsf.govnih.govtriazolo[4,3-a]pyridine derivative | Initial acylation of the hydrazinyl group, a form of amidation, leading to a fused heterocyclic system. | asianpubs.org |
| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Methanol; then Hydrazine hydrate | Carbohydrazide derivative | Demonstrates a typical esterification followed by reaction with hydrazine to form a hydrazide, a key synthetic intermediate. | mdpi.com |
The hydrazinyl and halogen moieties of this compound are primary sites for chemical transformations, leading to a variety of derivatives.
Hydrazinyl Group Transformations:
The nucleophilic hydrazinyl group is readily condensed with aldehydes and ketones to form the corresponding hydrazones. For example, 3-chloro-2-hydrazinopyridine (B1363166) reacts with various substituted benzaldehydes in the presence of an acid catalyst to yield hydrazone derivatives. google.com This reaction is a cornerstone for creating molecules with diverse substituents.
Furthermore, the hydrazinyl group is a key building block for constructing fused and substituted heterocyclic rings. chim.it Reaction with 1,3-dicarbonyl compounds, such as acetylacetone, typically leads to the formation of pyrazole rings. capes.gov.br This cyclocondensation is a widely used strategy for synthesizing 1,3,5-trisubstituted pyrazoles. nih.gov The reaction of 2-hydrazinopyridines can also be used to synthesize pyrazolines, which are precursors to pyrazoles. sci-hub.se In some cases, the reaction of a chloro-substituted pyridine with hydrazine hydrate can lead to ring transformation reactions, yielding pyrazol-5-ylpyridines at high temperatures. rsc.org
The hydrazinyl group can also be completely removed and replaced. One method involves oxidative elimination, where treatment with reagents like silver oxide or copper sulfate (B86663) can replace the hydrazino-moiety with a hydrogen atom. researchgate.net A more recent development is the visible-light-induced copper(I)-catalyzed denitrogenative oxidative coupling of hydrazinylpyridines with terminal alkynes, which replaces the hydrazinyl group with an alkynyl substituent, releasing nitrogen gas as the only byproduct. rsc.org
Halogen Substituent Transformations:
The chloro and bromo substituents on the pyridine ring are less reactive towards typical nucleophilic aromatic substitution compared to positions activated by electron-withdrawing groups. However, their presence provides crucial handles for late-stage functionalization, often through metal-catalyzed cross-coupling reactions. Halopyridines are vital intermediates for diversifying chemical structures in medicinal and agrochemical research. nih.govnsf.gov
While direct substitution of the halogens on this compound is not extensively detailed, the general reactivity of halopyridines suggests that these groups can be targeted. For instance, palladium-catalyzed reactions are commonly used for the functionalization of C-Cl and C-Br bonds on pyridine rings. The amino group of a related compound, 3-bromo-2-chloro-5-aminopyridine, can direct or influence the reactivity of the adjacent halogen atoms. pipzine-chem.com The development of new halogenation methods for pyridines, including those involving ring-opening and closing sequences, underscores the importance of accessing varied halogenation patterns for subsequent synthetic transformations. nih.govchemrxiv.org
| Functional Group | Reaction Type | Reagents | Product Type | Significance | Reference |
|---|---|---|---|---|---|
| Hydrazinyl | Hydrazone Formation | Aldehydes/Ketones | Hydrazone derivatives | Creates diverse molecular scaffolds by introducing various R-groups from the carbonyl compound. | google.com |
| Hydrazinyl | Cyclocondensation | 1,3-Diketones (e.g., acetylacetone) | Pyrazoles | Forms a stable, aromatic pyrazole ring attached to the pyridine core. | capes.gov.brnih.gov |
| Hydrazinyl | Cyclization | α,β-unsaturated ketones (chalcones) | Pyrazolines | Forms 2-pyrazolines, which can be further oxidized to pyrazoles. | sci-hub.se |
| Hydrazinyl | Oxidative Elimination | Silver oxide or Copper sulfate | De-hydrazinated pyridine | Removes the hydrazinyl group, replacing it with hydrogen. | researchgate.net |
| Hydrazinyl | Denitrogenative Coupling | Terminal alkynes, Cu(I) catalyst, visible light, O₂ | 2-Alkynylpyridines | A green chemistry method to replace the hydrazinyl group with a C-C bond, releasing N₂. | rsc.org |
| Bromo/Chloro | General Halogenation/Functionalization | Various (e.g., N-halosuccinimides, metal halides) | Functionalized halopyridines | Serves as a key handle for introducing diverse functional groups via cross-coupling or substitution. | nih.govnih.gov |
Computational and Theoretical Investigations of 3 Bromo 5 Chloro 2 Hydrazinylpyridine
Quantum Chemical Studies on Molecular Geometry and Electronic Structure
Quantum chemical studies are instrumental in understanding the fundamental properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict molecular geometries, energies, and the distribution of electrons.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is a popular method for calculating the ground-state properties of molecules due to its favorable balance between accuracy and computational cost. In DFT, the energy of the system is expressed as a functional of the electron density.
For a molecule like 3-bromo-5-chloro-2-hydrazinylpyridine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to determine its optimized molecular geometry. nih.gov These calculations yield key parameters such as bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule in its most stable electronic state. The results of such calculations can be compared with experimental data if available, or used to predict the structure of novel compounds. nih.gov
Illustrative Data Table: Optimized Geometrical Parameters of a Substituted Pyridine (B92270) Derivative (Calculated via DFT)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C | 1.39 | 120 | 0 |
| C-N | 1.34 | 118 | 0 |
| C-Br | 1.89 | - | - |
| C-Cl | 1.74 | - | - |
| N-N | 1.42 | - | - |
| N-H | 1.01 | - | - |
| C-N-H | - | 115 | 180 |
Note: The data in this table is illustrative for a substituted pyridine and does not represent actual calculated values for this compound.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with flexible groups, such as the hydrazinyl group in this compound, multiple conformations may exist. Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers (local minima) and the transition states that connect them.
By systematically rotating the dihedral angles associated with the hydrazinyl group and calculating the energy at each step, an energy landscape can be constructed. This analysis reveals the most stable conformation of the molecule and the energy barriers between different conformers. Such studies are crucial for understanding the molecule's flexibility and how its shape might influence its reactivity and interactions with other molecules.
Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Bond order analysis provides insight into the nature of chemical bonds (single, double, triple), while charge distribution analysis reveals which atoms in the molecule are electron-rich or electron-poor.
Mulliken population analysis and Natural Population Analysis (NPA) are two common methods for calculating the partial atomic charges on the atoms in a molecule. uni-muenchen.deresearchgate.net These methods partition the total electron density among the constituent atoms. While Mulliken charges are known to be sensitive to the basis set used in the calculation, NPA is generally considered to be more robust. researchgate.net The calculated charges can be used to identify potential sites for electrophilic or nucleophilic attack.
Illustrative Data Table: Calculated Atomic Charges for a Substituted Pyridine Derivative
| Atom | Mulliken Charge (a.u.) | Natural Population Analysis (NPA) Charge (a.u.) |
| C1 | -0.15 | -0.20 |
| C2 | 0.25 | 0.30 |
| C3 (with Br) | 0.05 | 0.08 |
| C4 | -0.10 | -0.15 |
| C5 (with Cl) | 0.10 | 0.12 |
| N (pyridine) | -0.30 | -0.35 |
| N (hydrazinyl) | -0.40 | -0.45 |
| Br | -0.05 | -0.07 |
| Cl | -0.10 | -0.13 |
Note: The data in this table is illustrative for a substituted pyridine and does not represent actual calculated values for this compound.
Prediction and Correlation of Spectroscopic Properties
Computational methods can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations can aid in the assignment of NMR signals by predicting the chemical shifts of different nuclei (e.g., ¹H and ¹³C). The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. conicet.gov.armdpi.com
In the GIAO method, the magnetic shielding tensors for each nucleus in the molecule are calculated. mdpi.com These shielding tensors are then used to predict the chemical shifts relative to a reference compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts depends on the level of theory and the basis set used in the calculation. nih.gov
Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for a Substituted Pyridine Derivative
| Atom | Predicted Chemical Shift (ppm) |
| C1 | 150 |
| C2 | 125 |
| C3 | 140 |
| C4 | 120 |
| C5 | 135 |
Note: The data in this table is illustrative for a substituted pyridine and does not represent actual calculated values for this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the excited states of molecules and to simulate their UV-Vis absorption spectra. mdpi.comresearchgate.net
TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net These calculations can help to understand the nature of the electronic transitions, for example, whether they are π → π* or n → π* transitions. The accuracy of TD-DFT predictions can be influenced by the choice of functional and the inclusion of solvent effects. mdpi.com
Illustrative Data Table: Predicted UV-Vis Absorption Data for a Substituted Pyridine Derivative
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |
| S₀ → S₁ | 320 | 0.25 |
| S₀ → S₂ | 280 | 0.10 |
| S₀ → S₃ | 250 | 0.45 |
Note: The data in this table is illustrative for a substituted pyridine and does not represent actual calculated values for this compound.
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Intermolecular Interactions and Crystal Packing Theory
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Advanced Characterization Techniques in Research on 3 Bromo 5 Chloro 2 Hydrazinylpyridine
Comprehensive Spectroscopic Characterization
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman))
Vibrational spectroscopy is a powerful tool for identifying the functional groups and elucidating the molecular structure of 3-Bromo-5-chloro-2-hydrazinylpyridine by analyzing the vibrations of its constituent atoms.
Fourier Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific vibrational modes. For this compound, the FT-IR spectrum is expected to exhibit characteristic peaks for the N-H stretching vibrations of the hydrazinyl group, typically observed in the range of 3300-3500 cm⁻¹ nih.gov. The aromatic C-H stretching vibrations of the pyridine (B92270) ring are anticipated to appear in the 3000-3100 cm⁻¹ region nih.gov. Furthermore, the C=C and C=N stretching vibrations within the pyridine ring would produce strong absorption bands in the 1400-1600 cm⁻¹ range. The C-Br and C-Cl stretching vibrations are expected at lower wavenumbers, typically below 1000 cm⁻¹.
Fourier Transform Raman (FT-Raman) Spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, FT-Raman is often better for analyzing non-polar bonds and symmetric vibrations. In the case of this compound, the symmetric vibrations of the pyridine ring are expected to be prominent in the FT-Raman spectrum. For instance, the ring breathing vibrations, which are characteristic of the pyridine skeleton, would be readily observable.
A comparative analysis of the FT-IR and FT-Raman spectra allows for a more complete assignment of the vibrational modes of the molecule, aiding in a definitive structural confirmation.
| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) ** | Expected FT-Raman Wavenumber (cm⁻¹) ** |
| N-H Stretching (Hydrazinyl) | 3300-3500 | Weak or absent |
| C-H Stretching (Aromatic) | 3000-3100 | Strong |
| C=C and C=N Stretching (Pyridine Ring) | 1400-1600 | Moderate to Strong |
| C-Br Stretching | < 1000 | Moderate |
| C-Cl Stretching | < 1000 | Moderate |
Note: The data in this table is based on expected ranges for the functional groups present in this compound and may vary in experimental conditions.
Electronic Spectroscopy (UV-Visible Absorption, Fluorescence Spectroscopy)
Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon absorption of ultraviolet or visible light.
UV-Visible Absorption Spectroscopy of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The pyridine ring, being an aromatic system, will exhibit strong π → π* transitions, typically at shorter wavelengths. The presence of the hydrazinyl group, with its lone pair of electrons on the nitrogen atoms, will give rise to n → π* transitions, which are generally of lower intensity and occur at longer wavelengths. The halogen substituents (bromo and chloro) can also influence the absorption spectrum through their electronic effects on the pyridine ring.
Fluorescence Spectroscopy involves the emission of light from a molecule after it has been excited to a higher electronic state. While not all molecules fluoresce, substituted pyridines can exhibit fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (a phenomenon known as Stokes shift). The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, can be influenced by the molecular structure and the solvent environment.
The polarity of the solvent can significantly impact the absorption and fluorescence spectra of this compound. In polar solvents, a red shift (shift to longer wavelengths) of the π → π* absorption band is often observed due to the stabilization of the excited state. Conversely, the n → π* transition may exhibit a blue shift (shift to shorter wavelengths) in polar solvents because of the stabilization of the ground state through hydrogen bonding with the solvent molecules. Similar solvatochromic shifts can be observed in the fluorescence emission spectra, providing information about the change in dipole moment of the molecule upon excitation.
The hydrazinyl group and the nitrogen atom in the pyridine ring of this compound can be protonated in acidic solutions. UV-Vis spectroscopy is a valuable technique for determining the protonation constants (pKa values) of the molecule. By recording the absorption spectra at different pH values, the changes in the electronic structure upon protonation can be monitored. The pKa value can be determined by analyzing the sigmoidal relationship between the absorbance at a specific wavelength and the pH of the solution. This provides crucial information about the basicity of the different nitrogen atoms in the molecule.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, bromine, and chlorine) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₅H₅BrClN₃). A close agreement between the experimental and theoretical values provides strong evidence for the purity and the correct stoichiometry of the synthesized compound.
| Element | Theoretical Mass Percentage (%) |
| Carbon (C) | 27.00 |
| Hydrogen (H) | 2.27 |
| Bromine (Br) | 35.91 |
| Chlorine (Cl) | 15.94 |
| Nitrogen (N) | 18.89 |
Note: The theoretical mass percentages are calculated based on the molecular formula C₅H₅BrClN₃.
Applications in the Synthesis of Complex Molecular Architectures
Building Block for Pyrazole-Containing Agrochemicals and Pharmaceutical Intermediates
The substituted hydrazinylpyridine core is a well-established precursor for creating pyrazole (B372694) rings, a common motif in many biologically active compounds. The reaction of the hydrazine (B178648) moiety with a suitable 1,3-dicarbonyl compound or its equivalent leads to the formation of a pyridyl-substituted pyrazole. This resulting scaffold is central to the development of a range of agrochemical and pharmaceutical intermediates.
Key Intermediate in the Synthesis of Insecticides
While the closely related compound 3-chloro-2-hydrazinopyridine (B1363166) is a widely documented precursor for the blockbuster insecticides Chlorantraniliprole and Cyantraniliprole, the specific utility of 3-Bromo-5-chloro-2-hydrazinylpyridine in these syntheses is less established in mainstream literature. The conventional synthesis pathway for these insecticides involves the initial formation of a pyrazole carboxylic acid from 3-chloro-2-hydrazinopyridine, which is later coupled with an anthranilic acid derivative. wipo.int
The synthesis of the core intermediate, 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, is a critical step. chemicalbook.com Patented methods detail the conversion of 2,3-dichloropyridine (B146566) to 3-chloro-2-hydrazinylpyridine, followed by cyclization and subsequent bromination and oxidation to yield the target pyrazole. google.com This pyrazole carboxylic acid is the direct precursor that is amidated to form the final insecticide products.
| Insecticide | Key Pyrazole Intermediate | Typical Hydrazine Precursor |
| Chlorantraniliprole | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 3-chloro-2-hydrazinopyridine |
| Cyantraniliprole | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 3-chloro-2-hydrazinopyridine |
Scaffold for Novel Heterocyclic Compounds with Research Significance
The inherent reactivity of this compound makes it an attractive starting point for generating libraries of novel heterocyclic compounds. The hydrazine group can participate in cyclocondensation reactions, while the halogen atoms offer sites for cross-coupling reactions, allowing for extensive diversification of the molecular structure.
Synthesis of Diverse Pyridylpyrazole Derivatives
The primary application of hydrazinylpyridines is in the synthesis of N-pyridylpyrazoles. By reacting this compound with various diketones, ketoesters, or other 1,3-dielectrophiles, a wide array of substituted pyridylpyrazole derivatives can be accessed. These compounds are of significant interest in medicinal chemistry and materials science due to the diverse biological and photophysical properties associated with the pyridylpyrazole scaffold. The specific substitution pattern (bromo and chloro) on the pyridine (B92270) ring of the starting material allows for the creation of derivatives with unique electronic and steric properties, which can be fine-tuned for specific research applications. researchgate.net
Development of Triazolo- and Pyridotriazine Systems for Chemical Libraries
Beyond pyrazoles, the hydrazine functional group is a key component in the synthesis of fused heterocyclic systems such as triazolopyridines and pyridotriazines. For instance, reaction with compounds containing a single carbon electrophile (like cyanogen (B1215507) bromide or orthoesters) can lead to the formation of a fused triazole ring, resulting in a chemicalbook.comresearchgate.nettriazolo[4,3-a]pyridine system. These fused bicyclic and tricyclic heterocyclic systems are prevalent in pharmacologically active molecules and are valuable additions to chemical libraries used for high-throughput screening in drug discovery programs.
Precursor for Metal-Binding Ligands and Coordination Chemistry Research
The pyridine nitrogen and the hydrazine group in this compound provide two potential coordination sites for metal ions. This feature allows the molecule to serve as a precursor for ligands used in coordination chemistry, catalysis, and the development of novel inorganic materials.
Formation of Hydrazone Ligands for Complexation Studies
A common strategy to enhance the chelating ability of this compound is to convert it into a hydrazone. This is achieved through a condensation reaction between the hydrazine group and an aldehyde or ketone. The resulting hydrazone ligand contains an imine nitrogen atom, which, together with the pyridine nitrogen, can form stable chelate rings with transition metal ions. By choosing an aldehyde or ketone that contains additional donor atoms (e.g., a hydroxyl or another amino group), multidentate ligands can be synthesized. These ligands are used to study the fundamental properties of metal-ligand interactions and to develop metal complexes with specific catalytic, magnetic, or biological activities.
Future Research Directions and Challenges
Development of Green Chemistry Approaches for Synthesis
The traditional synthesis of hydrazinylpyridines often involves multi-step procedures with harsh reagents and significant waste generation. The principles of green chemistry advocate for the development of more environmentally benign and efficient synthetic protocols. mdpi.com Future research in this area should focus on several key aspects:
Alternative Solvents and Catalysts: The use of hazardous organic solvents is a major concern. Research into utilizing greener solvents like water, supercritical fluids, or biodegradable ionic liquids could significantly reduce the environmental impact. Furthermore, the development of reusable solid acid or base catalysts could replace corrosive and difficult-to-remove homogeneous catalysts. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. minarjournal.com Investigating microwave-assisted protocols for the synthesis of 3-Bromo-5-chloro-2-hydrazinylpyridine and its derivatives could offer a more sustainable alternative to conventional heating methods.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would not only be a greener approach but also facilitate large-scale production for potential industrial applications.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future synthetic strategies should aim for high atom economy, minimizing the formation of byproducts.
A comparative look at potential green synthesis improvements is presented in the table below.
| Synthesis Aspect | Traditional Method | Potential Green Alternative | Anticipated Benefits |
| Solvent | High-boiling organic solvents | Water, ionic liquids, or solvent-free conditions | Reduced toxicity and environmental pollution |
| Catalyst | Homogeneous acids/bases | Reusable solid catalysts, biocatalysts | Easier separation, catalyst recycling, milder conditions |
| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) | Faster reactions, energy efficiency, higher yields |
| Process | Batch processing | Continuous flow chemistry | Improved safety, scalability, and process control |
In-depth Mechanistic Investigations of Novel Transformations
While this compound is primarily used as a building block for fused heterocyclic systems like triazolopyridines, a detailed understanding of the reaction mechanisms is often lacking. researchgate.net Future research should employ a combination of experimental and computational techniques to elucidate the intricate pathways of these transformations.
Key areas for investigation include:
Cyclization Reactions: The formation of fused ring systems from hydrazinylpyridines is a cornerstone of their application. mdpi.com Detailed mechanistic studies, including the identification of reaction intermediates and transition states, will enable the optimization of reaction conditions and the prediction of product regioselectivity. researchgate.net Isotopic labeling studies and in-situ spectroscopic monitoring can provide valuable insights into these processes.
Metal-Catalyzed Cross-Coupling Reactions: The bromine and chlorine atoms on the pyridine (B92270) ring offer handles for various cross-coupling reactions. Mechanistic investigations into reactions like Suzuki, Heck, and Buchwald-Hartwig couplings involving this substrate would expand its synthetic utility. Understanding the catalyst's role, the oxidative addition and reductive elimination steps, is crucial for developing more efficient catalytic systems.
Retro-Aza-Henry Type Processes: The interaction of hydrazines with certain substrates can lead to interesting rearrangements and bond-forming or breaking events. Investigating the possibility of retro-aza-Henry type reactions with this compound could unveil novel synthetic pathways. organic-chemistry.org
Advanced Computational Modeling for Precise Structure-Property Relationship Predictions
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental design. nih.govtjnpr.org For this compound and its derivatives, advanced computational modeling can provide crucial insights.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate various molecular properties such as electronic structure, orbital energies (HOMO-LUMO gap), and reactivity indices. researchgate.net These calculations can help in predicting the most reactive sites of the molecule and understanding its behavior in different chemical environments.
Structure-Activity Relationship (SAR) Studies: For derivatives of this compound with potential biological activity, computational modeling can be used to establish quantitative structure-activity relationships (QSAR). eurekaselect.com This involves correlating the structural features of the molecules with their biological activity, which can aid in the design of more potent compounds.
Reaction Pathway Modeling: Computational modeling can be used to map out the potential energy surfaces of reactions involving this compound. mdpi.com This allows for the theoretical investigation of reaction mechanisms, the prediction of transition state structures, and the calculation of activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics.
The following table outlines key computational parameters and their significance in understanding the compound's chemistry.
| Computational Method | Parameter | Significance |
| Density Functional Theory (DFT) | HOMO/LUMO Energies | Predicts electronic transition properties and reactivity. |
| Electrostatic Potential Maps | Identifies nucleophilic and electrophilic sites. | |
| Bond Dissociation Energies | Predicts the likelihood of specific bond cleavages. | |
| Quantitative Structure-Activity Relationship (QSAR) | Molecular Descriptors | Correlates chemical structure with biological activity. |
| Molecular Dynamics (MD) Simulations | Conformational Analysis | Predicts the stable conformations of the molecule and its derivatives. |
Exploration of New Chemical Reactivity and Derivatization Pathways
The synthetic potential of this compound is far from fully explored. Future research should focus on discovering and developing novel chemical reactions and derivatization strategies to expand its chemical space. nih.govresearchgate.net
Multicomponent Reactions: Designing one-pot multicomponent reactions involving this compound would be a highly efficient way to generate molecular complexity and synthesize diverse libraries of compounds for screening.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. Exploring the reactivity of this compound under photoredox conditions could lead to the discovery of novel transformations and C-N bond formations. rsc.org
Synthesis of Novel Heterocyclic Scaffolds: While the synthesis of triazolopyridines is well-established, the hydrazinyl group can potentially participate in cyclization reactions with a variety of other functional groups to form different heterocyclic systems. Research into new cyclization partners and reaction conditions is warranted.
Derivatization of the Hydrazinyl Moiety: The reactivity of the hydrazinyl group itself can be further exploited. For example, the formation of hydrazones and subsequent cyclization or cross-coupling reactions can lead to a wide range of novel derivatives. organic-chemistry.org
Q & A
Q. Key Considerations :
- Regioselectivity challenges arise due to competing substitution sites. Use directing groups (e.g., hydroxyl) to control halogen placement .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize byproducts .
Basic: How can spectroscopic techniques characterize this compound?
Q. Methodological Answer :
- NMR :
- ¹H NMR : Hydrazinyl protons appear as a singlet (~δ 3.5–4.5 ppm). Aromatic protons show splitting patterns dependent on adjacent substituents (e.g., J = 8–9 Hz for ortho coupling) .
- ¹³C NMR : Halogenated carbons (C-Br, C-Cl) resonate at δ 110–130 ppm; hydrazine-attached carbons appear at δ 140–150 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks. Fragmentation patterns confirm loss of Br (∼80 Da) or Cl (∼35 Da) .
- X-ray Crystallography : Use SHELX software for structure refinement. Key metrics: C-Br bond length ∼1.9 Å, C-Cl ∼1.7 Å .
Advanced: How do reaction conditions influence chemoselectivity in functionalizing this compound?
Q. Methodological Answer :
- Palladium-Catalyzed Coupling : Under Pd₂(dba)₃/Xantphos catalysis, bromine is preferentially substituted by amines (e.g., Suzuki-Miyaura coupling) due to lower bond dissociation energy (C-Br vs. C-Cl) .
- Neat Conditions : Thermal reactions (120–150°C) favor substitution at chlorine due to steric accessibility, producing 3-bromo-5-amine derivatives .
- SNAr Reactions : Electron-withdrawing groups (e.g., hydrazinyl) activate chlorine for nucleophilic substitution. Use K₂CO₃ in DMF at 100°C for hydrazine retention .
Q. Data Contradiction :
- reports conflicting selectivity under catalytic vs. thermal conditions. Resolve via DFT calculations (e.g., Gaussian) to map transition states and confirm dominant pathways .
Advanced: What computational strategies predict reactivity and regioselectivity in derivatives of this compound?
Q. Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to model electrophilic substitution. Fukui indices identify nucleophilic sites (e.g., C-2 vs. C-4) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. High dielectric solvents stabilize ionic intermediates, accelerating bromine substitution .
- Docking Studies : For medicinal applications, dock derivatives into target proteins (e.g., kinases) using MOE software. Hydrazinyl groups enhance H-bonding with active sites .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Q. Methodological Answer :
- Over-Halogenation : Excess Br₂ or Cl₂ leads to dihalogenated byproducts. Control via stoichiometry (1.1 eq halogen) and low-temperature reactions .
- Hydrazine Oxidation : Hydrazinyl groups oxidize to diazenes under aerobic conditions. Use inert atmosphere (N₂/Ar) and reducing agents (e.g., Na₂SO₃) .
- Coupling Byproducts : In Suzuki reactions, Pd black formation reduces yield. Add TBAB (tetrabutylammonium bromide) to stabilize catalysts .
Advanced: How does this compound serve as a scaffold in drug discovery?
Q. Methodological Answer :
- Pharmacophore Modification :
- Case Study : Derivatives inhibit Mycobacterium tuberculosis enoyl-ACP reductase. IC₅₀ values correlate with halogen electronegativity (Br > Cl) .
Data Source : PubChem (assay AID 1345083) and RCSB PDB (entry 4WYM) .
Advanced: How to resolve contradictions in reported reaction yields for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
